molecular formula C21H18FN7O B11394495 10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11394495
M. Wt: 403.4 g/mol
InChI Key: IRHNNZBCXHVQSY-UHFFFAOYSA-N
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Description

10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique tricyclic structure. This compound features multiple aromatic rings and nitrogen atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. These steps may include:

    Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The fluorophenyl and propan-2-ylphenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Final modifications: Additional steps may include oxidation or reduction reactions to achieve the desired functional groups.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature and pressure control: Precise control of reaction conditions to ensure optimal product formation.

    Purification techniques: Methods such as chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[740

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one may include other tricyclic compounds with aromatic substituents, such as:

  • 10-(4-chlorophenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
  • 10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. The presence of fluorine and propan-2-yl groups may impart unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H18FN7O

Molecular Weight

403.4 g/mol

IUPAC Name

10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C21H18FN7O/c1-11(2)12-3-5-14(6-4-12)19-16-17(13-7-9-15(22)10-8-13)24-25-20(30)18(16)23-21-26-27-28-29(19)21/h3-11,19H,1-2H3,(H,25,30)(H,23,26,28)

InChI Key

IRHNNZBCXHVQSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)F)NC5=NN=NN25

Origin of Product

United States

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